

Technical Guide: Certificate of Analysis for Trihexyphenidyl-d5

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Compound of Interest

Compound Name: Trihexyphenidyl-d5

Cat. No.: B12408418

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of **Trihexyphenidyl-d5**, a deuterated internal standard crucial for the quantitative analysis of Trihexyphenidyl.

Quantitative Data Summary

The following table summarizes the typical quantitative data found in a Certificate of Analysis for **Trihexyphenidyl-d5**. These values are representative and may vary between different batches and suppliers.

Parameter	Specification
Chemical Formula	C ₂₀ H ₂₆ D ₅ NO
Molecular Weight	322.52 g/mol
Purity (by HPLC)	≥98%
Deuterium Incorporation	≥99%
Identity (by Mass Spec)	Conforms to structure
Identity (by ¹ H NMR)	Conforms to structure
Appearance	White to off-white solid
Solubility	Soluble in Methanol

Experimental Protocols

Detailed methodologies for the key analytical experiments performed to certify **Trihexyphenidyl-d5** are outlined below.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed to determine the purity of **Trihexyphenidyl-d5**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Kromasil C18, (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: An isocratic mobile phase consisting of a mixture of Methanol and Sodium Acetate buffer (e.g., 80:20, v/v).
- Flow Rate: 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- Injection Volume: 20 μL.
- Detection: UV detection at 232 nm.

- Procedure: A standard solution of **Trihexyphenidyl-d5** is prepared in the mobile phase. The sample is injected into the HPLC system, and the peak area is measured to determine the purity against a reference standard.

2.2. Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the identity and structure of **Trihexyphenidyl-d5**.

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., UPLC-MS/MS).[\[3\]](#)
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[\[3\]](#)[\[4\]](#)
- Extraction: The sample is extracted from the matrix (e.g., human plasma) via protein precipitation with methanol.[\[3\]](#)
- Chromatographic Separation: A C8 column (e.g., 50 mm × 2.1 mm, 1.7 μm) is used for separation.[\[3\]](#) The mobile phase typically consists of an aqueous solution with formic acid and ammonium acetate, and an organic phase like acetonitrile-water.[\[3\]](#)
- Detection: The analyte is detected using Multiple Reaction Monitoring (MRM) mode.[\[3\]](#)

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is used to confirm the chemical structure of **Trihexyphenidyl-d5** and to ensure the correct placement of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).[\[5\]](#)
- Procedure: A mixture of the compound and a reference standard is prepared and dissolved. [\[5\]](#) The ¹H NMR spectrum is then acquired. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **Trihexyphenidyl-d5** using LC-MS/MS.

Caption: Workflow for the quantitative analysis of Trihexyphenidyl using **Trihexyphenidyl-d5** as an internal standard by LC-MS/MS.

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